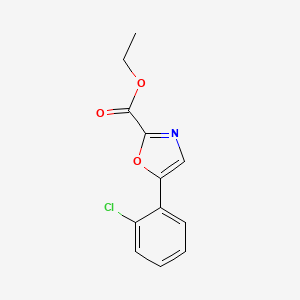
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol, also known as CEP-4EP, is a novel synthetic compound with a wide range of potential applications. CEP-4EP is a member of the pyrrolidinone class of compounds, and it has been studied extensively in recent years due to its unique structure and properties. CEP-4EP has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
Research by Cheng et al. (2011) on similar compounds to 1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol demonstrated the formation of supramolecular structures through hydrogen bonding and aromatic π-π stacking, contributing to the understanding of nucleic acid structures and functions. This work highlights the molecule's potential in elucidating base pairing and molecular packing patterns in aminopyrimidine structures, with implications for studying DNA and RNA (Cheng et al., 2011).
Fluorescent Sensors
Yadav and Singh (2018) developed fluorescent sensors based on a pyrimidine derivative for the selective detection of aluminum ions, showcasing an application in bacterial cell imaging and logic gate operations. This research demonstrates the utility of pyrimidine derivatives in environmental monitoring and bioimaging (Yadav & Singh, 2018).
Microbial Degradation
Sharma, Banerjee, and Choudhury (2012) studied the degradation of a herbicide by Aspergillus niger, where a pyrimidine compound was used as an energy source, leading to the discovery of a metabolic pathway. This research highlights the compound's relevance in bioremediation and the microbial degradation of environmental pollutants (Sharma et al., 2012).
Antimicrobial and Antitubercular Agents
Patel et al. (2006) and Aggarwal et al. (2013) synthesized pyrimidine-based thiazolidinones and azetidinones, evaluating their antimicrobial and antitubercular activities. These studies provide insights into the compound's potential as a base for developing new antimicrobial and antitubercular agents (Patel et al., 2006; Aggarwal et al., 2013).
Molecular Docking and Antiproliferative Activity
Huang et al. (2020) synthesized a compound through a series of reactions starting from pyrimidine and evaluated its antiproliferative activity against various cancer cell lines, showcasing the compound's potential in cancer research. Molecular docking studies further supported its promising anticancer activity (Huang et al., 2020).
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-8-5-14(4-7(8)15)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUAFLYMPJWXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)